2-(4-ベンジルピペラジン-2-イル)酢酸メチル

概要

説明

Synthesis Analysis

The synthesis of related piperazineacetic acid esters involves multiple steps, starting from basic amino acids like L-serine or D-serine, and involves acylation, hydrogenolysis, and novel reactions like the Friedel Crafts reaction (Kogan & Rawson, 1992). Another approach involves the rearrangement of sulfonamide derivatives to form related piperidineacetates through heating and catalytic reduction (Naito, Dohmori, & Kotake, 1964).

Molecular Structure Analysis

The molecular structure of piperazineacetic acid derivatives has been explored through various synthesis methods, revealing the potential for diverse biological activities based on the structural modifications. For instance, the creation of ester derivatives aimed at enhancing antiulcer properties indicates the importance of the ester group in the molecule's activity (Ohtaka et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving piperazineacetic acid derivatives have demonstrated interesting outcomes, such as the synthesis of tricyclic products through unexpected reactions involving oxalyl chloride and aluminum chloride (Kogan & Rawson, 1992). The capability to undergo diverse chemical reactions speaks to the versatility of the piperazineacetic acid scaffold.

Physical Properties Analysis

While specific physical properties of "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" are not detailed in the retrieved documents, similar compounds have been analyzed for their physical characteristics, including melting points, solubility, and stability under various conditions, providing insights into their behavior in different environments.

Chemical Properties Analysis

The chemical properties of piperazineacetic acid derivatives, including reactivity, stability, and interaction with other chemical entities, have been explored through synthetic pathways and reactions. For instance, the reaction of piperazineacetic acid-4-methyl-hydrazine with aromatic aldehyde under reflux conditions highlights the compound's reactivity and the influence of different substituents on yield and product formation (Zhou Huilian, 2014).

科学的研究の応用

化学合成

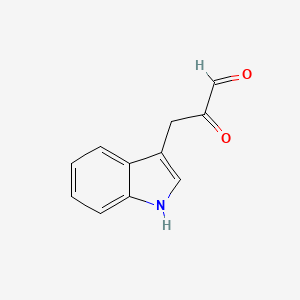

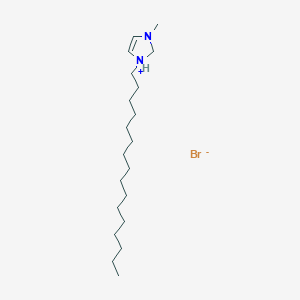

この化合物は化学合成で広く使用されています {svg_1}. これは、創薬から材料科学まで、さまざまな用途において大きな可能性を示す汎用性の高い化学化合物です.

抗菌活性

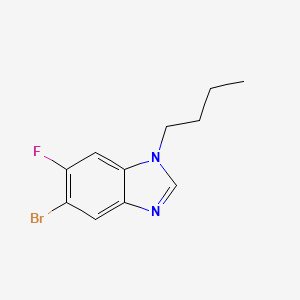

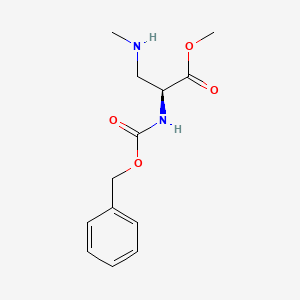

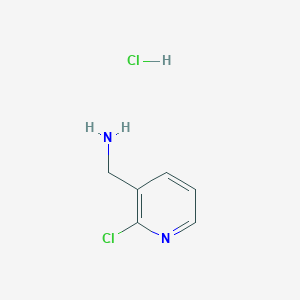

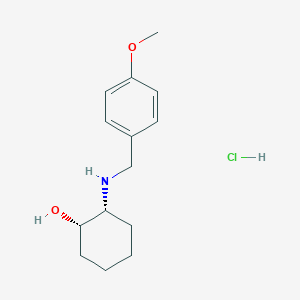

この化合物は、新規な4-(3-(4-ベンジルピペラジン-1-イル)プロポキシ)-7-メトキシ-3-置換フェニル-2H-クロメン-2-オンの合成に使用されてきました {svg_2}. これらの合成された化合物は、顕著な抗菌および抗真菌活性を示しました {svg_3}.

分子モデリング

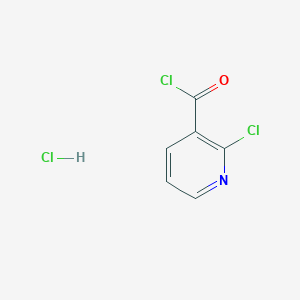

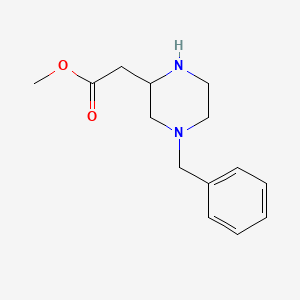

この化合物を使用して、分子モデリング研究が行われました。 最も活性の高い8つのピペラジンクロム-2-オン誘導体の酸化還元酵素に対するドッキングシミュレーションは、リガンドの芳香族部分と結合部位の親油性残基との間に生じる疎水性相互作用によって、最も酵素-阻害剤複合体が安定化されることを示しました {svg_4}.

創薬

この化合物は、創薬に使用されます. これは、さまざまな医薬品化合物の合成における重要な成分です {svg_5}.

材料科学

材料科学の分野では、この化合物は、そのユニークな特性のために使用されます. これは、新しい構造と特性を持つ新素材の開発における重要な成分です.

生命科学研究

この化合物は、生命科学研究に使用されています {svg_6}. 生命科学、材料科学、化学合成、クロマトグラフィー、分析研究などの分野の経験を持つ科学者は、この化合物を研究に使用しています {svg_7}.

Safety and Hazards

特性

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMYXIJYAOAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。